Fmoc-Cys(t-butylcarboxymethyl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

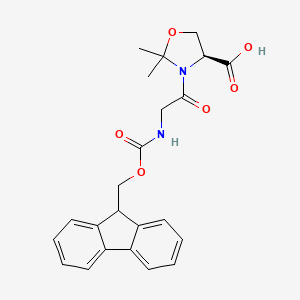

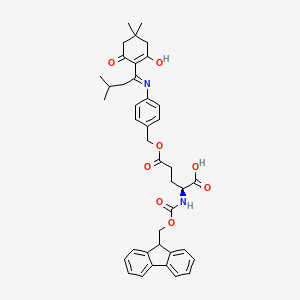

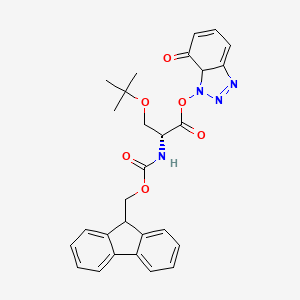

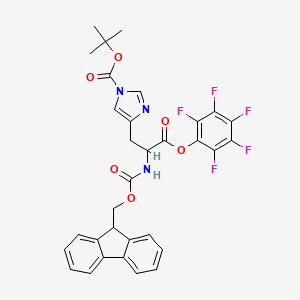

“Fmoc-Cys(t-butylcarboxymethyl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The Fmoc group acts as a protecting group for the amino group, while the t-butylcarboxymethyl group protects the thiol group of cysteine .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc/tBu solid-phase synthesis . This method allows the use of an excess of reagents to achieve quantitative yields . The t-butyl carbocation is one of the most stable among common alkyl or aryl groups, which allows it to alkylate electron-rich peptide moieties .Molecular Structure Analysis

The molecular structure of “this compound” involves a solid polymeric protecting group, which is part of the Fmoc/tBu solid-phase synthesis method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the protection and subsequent deprotection of the cysteine thiol group . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS) Enhancement

Fmoc-Cys(t-butylcarboxymethyl)-OH has demonstrated outstanding synthesis characteristics when applied in Fmoc solid-phase peptide synthesis. The derivatives of Fmoc-Cys show high efficiency and convenience, especially in the synthesis and workups of peptides such as Somatostatin. These derivatives facilitate the use of cysteine with Fmoc chemistry, offering protected thiol groups after cleavage with TFA, thereby enhancing the synthesis process (McCurdy, 1989).

Acid-Labile Cys-Protecting Groups

To fill the gap in acid-labile Cys-protecting groups in the Fmoc/tBu strategy, various Fmoc-Cys(PG)-OH derivatives, including this compound, have been prepared. These derivatives are utilized to study their stability against TFA and have proven to be compatible with the S-Trt group, facilitating the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Versatile Acid Sensitivity and Application in SPPS

Fmoc-Cys(Mmt)-OH, related to this compound, showcases significantly more acid sensitivity compared to other derivatives. Its efficient use in the solid-phase peptide synthesis (SPPS) of peptides indicates its versatile application in protecting groups sensitive to different acid concentrations (Barlos et al., 2009).

Applications in Material and Biomedical Sciences

Antibacterial and Anti-inflammatory Nanotechnology

Fmoc-decorated self-assembling building blocks, closely related to this compound, are paving the way in the development of biomedical materials. Their application in antibacterial and anti-inflammatory purposes, coupled with their incorporation in resin-based composites, highlights their potential in creating enhanced biomedical materials. These nanoassemblies exhibit significant antibacterial capabilities without compromising the mechanical and optical properties of the composites (Schnaider et al., 2019).

Gene Delivery Systems

This compound has been utilized in the synthesis of perfluoroalkylated detergents which serve as gene delivery systems. This application underscores the compound’s role in facilitating and enhancing the effectiveness of gene therapy practices (Guilloteau et al., 2009).

Mechanism of Action

Target of Action

Fmoc-Cys(t-butylcarboxymethyl)-OH, also known as Fmoc-Cys(Boc-methyl)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect the thiol group of cysteine during peptide synthesis .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed with increasingly sophisticated strategies .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of these molecules in both research and industrial settings .

Result of Action

The result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-specific modifications and labeling of peptides and proteins, which can be crucial for various biological studies .

Future Directions

The future directions for “Fmoc-Cys(t-butylcarboxymethyl)-OH” and similar compounds lie in their applications in peptide and protein science . Increasingly sophisticated strategies for the protection and deprotection of cysteine are being developed, which will facilitate the synthesis of complex peptides and proteins .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQIBSKINOPHNA-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746297 |

Source

|

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-62-3 |

Source

|

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)